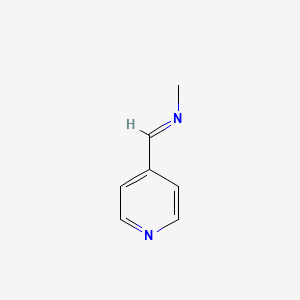

Methanamine, N-(4-pyridinylmethylene)-

Description

Structure

3D Structure

Properties

CAS No. |

16273-55-5 |

|---|---|

Molecular Formula |

C7H8N2 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

N-methyl-1-pyridin-4-ylmethanimine |

InChI |

InChI=1S/C7H8N2/c1-8-6-7-2-4-9-5-3-7/h2-6H,1H3 |

InChI Key |

GHJXYELCGKCLEJ-UHFFFAOYSA-N |

Canonical SMILES |

CN=CC1=CC=NC=C1 |

Origin of Product |

United States |

Ii. Synthetic Methodologies for N 4 Pyridinylmethylene Methanamine and Its Derivatives

Condensation Reactions for Imine Formation

The foundational method for synthesizing N-(4-pyridinylmethylene)methanamine is the acid-catalyzed condensation reaction between pyridine-4-carboxaldehyde and methylamine (B109427). masterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by a dehydration step to form the carbon-nitrogen double bond (C=N) of the imine. masterorganicchemistry.com The process is reversible, and thus, reaction conditions are often manipulated to drive the equilibrium towards the product.

Optimized Reaction Conditions for N-(4-Pyridinylmethylene)methanamine Synthesis

Traditional methods for imine synthesis often involve refluxing the reactants in an organic solvent with azeotropic removal of water to favor product formation. researchgate.net However, contemporary research has focused on more efficient techniques that offer higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-assisted synthesis has emerged as a highly effective method for preparing pyridine-based Schiff bases. researchgate.netresearchgate.netsemanticscholar.org This technique utilizes microwave irradiation to provide rapid and uniform heating, which significantly accelerates the reaction rate compared to conventional heating methods. researchgate.net For instance, the synthesis of various imine derivatives has been achieved in minutes with excellent yields under microwave irradiation, often without the need for a solvent. researchgate.netsemanticscholar.org

A comparative study on the synthesis of 4-pyridinecarboxaldehyde (B46228) thiosemicarbazone, a related imine derivative, highlights the efficiency of microwave irradiation. While the conventional reflux method required 2 hours, the microwave-assisted approach yielded the same product in just 50 seconds. semanticscholar.org

| Method | Reactants | Reaction Time | Yield | Reference |

| Conventional Reflux | Aromatic Aldehydes + Aromatic Amines | Several hours | Moderate to Good | researchgate.net |

| Microwave Irradiation | Aromatic Aldehydes + Aromatic Amines | 2-10 minutes | Excellent | researchgate.net |

| Conventional Reflux | 4-Pyridinecarboxaldehyde + Thiosemicarbazide | 2 hours | Good | semanticscholar.org |

| Microwave Irradiation | 4-Pyridinecarboxaldehyde + Thiosemicarbazide | 50 seconds | Good | semanticscholar.org |

This table illustrates the significant reduction in reaction time achieved with microwave-assisted synthesis compared to conventional reflux methods for preparing imines.

Solvent-Free and Environmentally Conscious Synthetic Approaches

In line with the principles of green chemistry, significant effort has been directed towards developing solvent-free and environmentally benign methods for imine synthesis. jocpr.comnih.gov These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and improve energy efficiency.

Mechanochemical Synthesis: Techniques such as grinding and ball milling have proven to be highly effective for the solvent-free synthesis of imines. nih.gov These methods involve the mechanical mixing of solid reactants, sometimes with a catalytic amount of an acid or base, to initiate the chemical reaction. rsc.orgresearchgate.net The high energy input from grinding can promote the reaction between pyridine-4-carboxaldehyde and an amine in the solid state, often leading to high yields of the desired imine without any solvent. researchgate.net

Microwave-Assisted Solvent-Free Synthesis: Combining microwave irradiation with solvent-free conditions offers a particularly powerful and green synthetic strategy. researchgate.netsemanticscholar.org Neat mixtures of aldehydes and non-volatile amines can react efficiently under microwave heating to produce imines in excellent yields within minutes, avoiding the need for both a solvent and a catalyst. semanticscholar.orgorganic-chemistry.org For volatile amines like methylamine, a solid precursor such as 1,3-dimethylurea (B165225) dispersed on montmorillonite (B579905) K10 can be used. semanticscholar.org

| Green Synthetic Method | Description | Advantages |

| Mechanochemical (Grinding/Ball Milling) | Solid-state reaction induced by mechanical force. | Solvent-free, high efficiency, applicable to solid reactants. nih.govrsc.org |

| Microwave-Assisted Solvent-Free | Reaction of neat reactants under microwave irradiation. | Rapid, high yields, no solvent, often catalyst-free. researchgate.netresearchgate.net |

| Aqueous Media | Using water as the reaction solvent. | Environmentally benign, inexpensive, can promote certain reactions. nih.gov |

| Pressure Reduction Technique | Mixing reactants without solvent and removing water under reduced pressure. | Solvent-free, catalyst-free, high purity of product without chromatography. scirp.org |

This table summarizes various environmentally conscious approaches for the synthesis of imines, highlighting their key features and benefits.

Functionalization and Structural Diversification Strategies

The versatility of the N-(4-pyridinylmethylene)methanamine scaffold lies in the ability to introduce a wide range of substituents on both the pyridine (B92270) ring and the imine nitrogen atom. These modifications are crucial for tuning the electronic, steric, and physicochemical properties of the molecule for applications in medicinal chemistry, materials science, and catalysis.

Strategies for Introducing Substituents on the Pyridine Ring

Structural diversification of the pyridine moiety is typically achieved either by starting with a pre-functionalized pyridine-4-carboxaldehyde or by direct functionalization of the pyridine ring.

Synthesis from Substituted Precursors: A common approach involves the synthesis of pyridine-4-carboxaldehyde derivatives bearing the desired substituents. These precursors can be prepared through various multi-step sequences, for example, starting from substituted 4-picolines (4-methylpyridines) which are oxidized to the corresponding aldehydes. google.comgoogle.com

Direct C-H Functionalization: More advanced and atom-economical strategies focus on the direct functionalization of C-H bonds of the pyridine ring. researchgate.net This is challenging due to the electron-deficient nature of pyridine, which makes it resistant to electrophilic aromatic substitution. nsf.govnih.gov However, several methods have been developed:

Metalation-Halogenation: This involves deprotonation of a C-H bond with a strong base followed by quenching with an electrophilic halogen source. This method often requires directing groups to achieve regioselectivity. nih.gov

Zincke Reaction: A powerful method for achieving regioselective functionalization involves a ring-opening, functionalization, and ring-closing sequence via an acyclic "Zincke imine" intermediate. This approach temporarily transforms the electron-deficient pyridine into an electron-rich azatriene, which can undergo regioselective electrophilic halogenation at the position corresponding to C-3 of the original pyridine ring under mild conditions. nsf.govnih.gov

Pathways for N-Substitution Beyond Methylamine

A straightforward and widely used method for structural diversification is to replace methylamine with other primary amines in the condensation reaction with pyridine-4-carboxaldehyde. This allows for the synthesis of a vast library of N-substituted imine derivatives with varying steric and electronic properties. researchgate.net

The reaction is broadly applicable to a range of primary amines, including substituted anilines and aliphatic amines. ahievran.edu.trresearchgate.net For example, reacting pyridine-4-carboxaldehyde with various anilines has been used to prepare series of N-aryl imines for biological evaluation. researchgate.net

| Amine Reactant | Resulting Imine Derivative |

| Methylamine | Methanamine, N-(4-pyridinylmethylene)- |

| N,N-dimethyl-p-phenylenediamine | (E)-N,N-dimethyl-4-((pyridin-4-ylmethylene)amino)aniline ahievran.edu.trgazi.edu.tr |

| Thiosemicarbazide | 4-pyridinecarboxaldehyde thiosemicarbazone semanticscholar.org |

| 4-Methoxyaniline | 4-Methoxy-N-(pyridin-4-ylmethylene)aniline researchgate.net |

| Benzylamine | N-benzyl-1-(pyridin-4-yl)methanimine scirp.org |

This table provides examples of diverse N-substituted imine derivatives synthesized from pyridine-4-carboxaldehyde and various primary amines.

Preparation of Precursor Molecules for Complex Architectures

N-(4-pyridinylmethylene)methanamine and its derivatives serve as versatile building blocks for the construction of more complex molecular architectures and supramolecular assemblies. The imine functionality and the pyridine ring offer multiple reactive sites for further transformations.

Reduction to Secondary Amines: The imine C=N bond can be readily reduced to a C-N single bond to form secondary amines. This transformation, often part of a one-pot process known as reductive amination, yields N-alkyl-1-(pyridin-4-yl)methanamines. google.comclockss.org These secondary amine scaffolds are prevalent in many biologically active molecules and pharmaceutical compounds. researchgate.net

Precursors for Heterocyclic Synthesis: The imine moiety can act as a dienophile or participate in cycloaddition reactions to form new heterocyclic rings. Furthermore, N-aminopyridinium salts, which can be derived from pyridines, are used in the synthesis of various nitrogen-containing heterocycles. nih.gov

Ligands for Coordination Chemistry: The nitrogen atom of the pyridine ring is a strong Lewis base, making these compounds excellent ligands for coordinating with metal ions. Pyridine-4-carboxaldehyde itself is a common building block for creating ligands used in the construction of metal-organic frameworks (MOFs) and other coordination polymers. sigmaaldrich.comchemicalbook.com The corresponding imines can also serve as ligands, with the imine nitrogen providing an additional coordination site, enabling the formation of complex organometallic structures. mdpi.com For instance, N-(4-pyridylmethyl)-L-valine, synthesized from 4-pyridinecarboxaldehyde, is used as a ligand to build zinc-based MOFs. sigmaaldrich.com

Iii. Coordination Chemistry of N 4 Pyridinylmethylene Methanamine As a Ligand

Ligand Design Principles and Chelation Modes

The design of N-(4-Pyridinylmethylene)methanamine as a ligand is predicated on its ability to act as a chelating agent, forming stable complexes with metal centers. The arrangement of its donor atoms is crucial to its coordinating behavior.

The coordination versatility of N-(4-pyridinylmethylene)methanamine arises from its two nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine (B92270) ring and the sp²-hybridized nitrogen of the imine (C=N) group. Typically, these two atoms cooperate to form a stable five-membered chelate ring with a metal ion. This bidentate N,N'-coordination is a common and stable arrangement observed in numerous Schiff base complexes.

The pyridine nitrogen acts as a classic Lewis base, donating its lone pair of electrons to the metal center. unive.it The imine nitrogen also functions as a donor, and its coordination is fundamental to the formation of the chelate ring. unive.it In some cases, the pyridyl nitrogen can also act as a bridging ligand, connecting two metal centers, which leads to the formation of polynuclear complexes or coordination polymers. nih.govmdpi.com The specific coordination mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the presence of other coordinating anions or solvent molecules.

The interaction between N-(4-pyridinylmethylene)methanamine and a metal ion is governed by a balance of steric and electronic factors. These factors not only influence the stability and structure of the resulting complex but also its reactivity. nih.govmdpi.com

Electronic Factors: The electron density on the pyridinyl and imine nitrogen atoms affects their donor strength. The pyridine ring is an aromatic system, and its electronic properties can be tuned by substituents, although in the parent ligand, it acts as a moderate σ-donor. The imine group's basicity is also a key factor. The coordination of the ligand to a metal center can lead to a decrease in the electron density of the imine group, making it more electrophilic. rsc.org This electronic interplay is crucial in the catalytic applications of such complexes.

Steric Factors: While the methyl group on the imine nitrogen in N-(4-pyridinylmethylene)methanamine presents minimal steric hindrance, modifications to this group can significantly impact the coordination environment. Bulky substituents can influence the geometry around the metal center, potentially forcing a distortion from ideal geometries (e.g., from square planar to tetrahedral). nih.govnih.gov Steric hindrance can also protect the metal center from further reactions or control the approach of substrates in catalytic cycles. nih.gov The interplay between the steric demands of the ligand and the preferred coordination number of the metal ion dictates the final structure of the complex. nih.gov

Synthesis and Characterization of Metal-Schiff Base Complexes

Complexes of pyridyl-imine Schiff bases with a wide array of transition metals have been synthesized and characterized. The typical synthetic method involves the reaction of a metal salt with the pre-formed ligand in a suitable solvent, such as ethanol (B145695) or methanol. jscimedcentral.comchemijournal.com

Pyridyl-imine ligands readily form stable complexes with a variety of transition metal ions.

Cu(II), Zn(II), and Cd(II): Complexes with these d¹⁰ and d⁹ metal ions are common. For example, related pyridinylmethylamine ligands have been shown to form dimeric structures with Cu(II) and Cd(II), exhibiting square pyramidal and distorted trigonal bipyramidal geometries, respectively, while the Zn(II) complex was found to be a monomer with a distorted tetrahedral geometry. researchgate.net

Ni(II): Nickel(II) complexes with pyridyl-imine ligands can adopt various geometries, including square planar and octahedral, depending on the coordination of other ligands. researchgate.netmdpi.com These complexes are of interest in catalysis, such as ethylene (B1197577) oligomerization. researchgate.net

Pd(II) and Pt(II): Palladium(II) and Platinum(II) typically form square planar complexes with bidentate pyridyl-imine ligands. researchgate.netnih.gov X-ray crystallography of a related Pt(II) complex, [PtCl₂(C₁₂H₉N₃O₂)], confirmed a square-planar coordination where the Schiff base ligand forms a five-membered metallacycle. nih.gov Similarly, Pd(II) complexes have been shown to adopt a distorted square planar geometry. researchgate.net

Co(II): Cobalt(II) can form complexes with pyridyl-imine type ligands, often resulting in pseudo-octahedral geometries when three ligand molecules coordinate to the metal center or when other ligands are involved. nih.govresearchgate.net

Hg(II): Mercury(II) complexes are influenced by the steric and electronic properties of the ligands, leading to diverse structures from monomers to coordination polymers. nih.gov

Fe(II)/Fe(IV): Iron complexes with related pentadentate ligands based on the N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) framework are known to form high-valent Fe(IV)=O species that are potent oxidants. nih.govnih.govrwth-aachen.de

The synthesis of these complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the metal salt and the ligand in a suitable solvent, sometimes with gentle heating to facilitate the reaction. jscimedcentral.com

A variety of analytical techniques are employed to determine the structure and properties of the metal complexes.

X-ray Crystallography: This is the most definitive method for determining the precise coordination geometry, bond lengths, and bond angles in the solid state. researchgate.netnih.gov It can reveal whether the complex is monomeric or polymeric and how different components of the crystal are linked by intermolecular forces. researchgate.netnih.gov

Spectroscopic Methods:

Infrared (IR) Spectroscopy: The C=N stretching frequency in the IR spectrum is a key diagnostic tool. A shift in this band upon coordination to a metal ion confirms the involvement of the imine nitrogen in bonding.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help to infer the coordination geometry. For instance, d-d transitions in transition metal complexes are sensitive to the ligand field environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

Magnetic Susceptibility: This measurement helps to determine the number of unpaired electrons in a paramagnetic complex, which in turn provides information about the oxidation state and the electronic configuration of the metal ion (e.g., high-spin vs. low-spin). chemijournal.com

The coordination number and geometry of the metal center are dictated by the size and electronic properties of the metal ion, the steric and electronic properties of the ligand, and the nature of any counter-ions or solvent molecules that may also coordinate. Common geometries include tetrahedral, square planar, trigonal bipyramidal, and octahedral. researchgate.netnih.govresearchgate.netwikipedia.org

Table 1: Representative Coordination Geometries of Metal Complexes with Pyridyl-Imine/Amine Ligands

| Metal Ion | Ligand Type | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Zn(II) | Pyridinylmethylamine | 4 | Distorted Tetrahedral | researchgate.net |

| Pd(II) | Pyridinylmethyl aniline (B41778) | 4 | Distorted Square Planar | researchgate.net |

| Pt(II) | Pyridinylmethylidene aniline | 4 | Square Planar | nih.gov |

| Cu(II) | Pyridinylmethyl aniline | 5 | Square Pyramidal (Dimer) | researchgate.net |

| Cd(II) | Pyridinylmethyl aniline | 5 | Distorted Trigonal Bipyramidal (Dimer) | researchgate.net |

| Co(II) | Pyridyl-amine Schiff-base | 6 | Pseudo-Octahedral | nih.govresearchgate.net |

Metal complexes of N-(4-Pyridinylmethylene)methanamine can exhibit various forms of isomerism.

Geometrical Isomerism: For square planar complexes of the type [MA₂B₂] or octahedral complexes [MA₄B₂], cis and trans isomers are possible, depending on the relative positions of the other ligands around the metal center.

Coordination Isomerism: This can occur in salts where both the cation and the anion are complex ions, allowing for the exchange of ligands between the two metal centers.

Linkage Isomerism: While not intrinsic to this specific ligand, it could arise if ambidentate ligands (like SCN⁻ or NO₂⁻) are also present in the coordination sphere.

Formation of Supramolecular Architectures and Coordination Polymers

The strategic placement of donor atoms in N-(4-pyridinylmethylene)methanamine makes it an excellent candidate for the construction of complex supramolecular structures through coordination-driven self-assembly.

While specific examples of molecular cages, triangles, or squares formed directly from N-(4-pyridinylmethylene)methanamine are not extensively documented in the literature, the principles of supramolecular chemistry suggest its high potential for such applications. The formation of these discrete, hollow architectures relies on the precise geometric arrangement of metal ions and organic ligands. The 4-pyridyl group of the ligand provides a linear coordination vector, which is a common feature in the design of molecular squares and other polygons.

For instance, square-planar metal ions like Pd(II) or Pt(II), which possess 90-degree coordination angles, are often used in conjunction with linear ditopic ligands to form molecular squares. Although N-(4-pyridinylmethylene)methanamine is a monotopic ligand in terms of its pyridyl donor, its imine nitrogen can also participate in coordination, potentially leading to the formation of more complex, three-dimensional structures like molecular cages. The self-assembly process is governed by the thermodynamic preference for the formation of the most stable, closed structure. It is conceivable that by carefully selecting the metal center and reaction conditions, this ligand could be a building block for novel supramolecular cages.

The ability of the 4-pyridyl group to bridge between metal centers is a well-established strategy for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to one metal center, while the imine nitrogen can coordinate to another, or the entire ligand can bridge two metal centers through its pyridyl nitrogen, leading to the formation of one-, two-, or three-dimensional extended networks.

An analogous example is the formation of a hexameric magnesium 4-pyridyl complex, where the 4-pyridyl units act as bridging ligands to form a large, cyclohexane-like ring structure. nih.gov This demonstrates the capacity of the 4-pyridyl moiety to facilitate the assembly of multinuclear metal complexes and extended networks. The flexibility of the methylene (B1212753) linker in N-(4-pyridinylmethylene)methanamine can also influence the dimensionality and topology of the resulting coordination polymer.

Table 1: Potential Bridging Modes of N-(4-Pyridinylmethylene)methanamine in Coordination Polymers

| Bridging Mode | Description | Potential Network Dimensionality |

| Pyridyl-Only Bridging | The nitrogen atom of the pyridine ring coordinates to two different metal centers. | 1D, 2D, or 3D |

| Pyridyl-Imine Bridging | The pyridyl nitrogen coordinates to one metal center, and the imine nitrogen coordinates to another. | 1D, 2D, or 3D |

| Bidentate Chelating and Bridging | The ligand chelates to one metal center via both nitrogen atoms and bridges to another through the pyridyl nitrogen. | 1D, 2D, or 3D |

Hydrogen bonding is another critical factor. While the ligand itself does not possess traditional hydrogen bond donors, upon coordination to a metal center, coordinated solvent molecules or counter-ions can participate in hydrogen bonding with the nitrogen atoms of the ligand or other parts of the complex. Furthermore, C-H···N or C-H···π interactions involving the methylene and pyridyl protons can also contribute to the supramolecular assembly. The interplay of these weak interactions dictates the final three-dimensional architecture of the crystalline material.

Ligand Reactivity and Substitution Dynamics in Metal Complexes

The reactivity of metal complexes containing N-(4-pyridinylmethylene)methanamine is a key area of interest, encompassing ligand exchange reactions and the redox properties of the metal-ligand ensemble.

For square-planar d8 metal complexes, such as those of Pd(II) and Pt(II), ligand substitution reactions typically proceed through an associative mechanism. libretexts.org In this mechanism, the incoming ligand attacks the metal center to form a five-coordinate intermediate, followed by the departure of the leaving group. The rate of substitution is influenced by the electronic and steric properties of both the entering and leaving ligands.

For octahedral complexes, ligand substitution can occur via either associative (A) or dissociative (D) pathways. libretexts.org In a dissociative mechanism, the departure of the coordinated ligand is the rate-determining step, leading to a five-coordinate intermediate that is then rapidly captured by the incoming ligand. The specific pathway followed will depend on the electronic configuration of the metal and the steric bulk of the ligands. While specific kinetic and mechanistic studies on N-(4-pyridinylmethylene)methanamine complexes are not widely reported, the general principles of ligand substitution at metal centers provide a framework for predicting their behavior.

The redox properties of metal complexes are of significant interest due to their potential applications in catalysis, sensing, and materials science. The N-(4-pyridinylmethylene)methanamine ligand itself can be considered redox-active due to the presence of the imine (C=N) bond and the pyridine ring, both of which can participate in electron transfer processes.

Cyclic voltammetry is a common technique used to probe the redox behavior of coordination compounds. In a metal complex of N-(4-pyridinylmethylene)methanamine, redox processes can be either metal-centered or ligand-centered. A metal-centered redox event involves a change in the oxidation state of the central metal ion. A ligand-centered process, on the other hand, involves the oxidation or reduction of the Schiff base ligand itself.

Iv. Catalytic Applications of N 4 Pyridinylmethylene Methanamine Derived Systems

Homogeneous Catalysis Utilizing Schiff Base Metal Complexes

Schiff base complexes derived from ligands containing the N-(4-pyridinylmethylene) moiety have been investigated as homogeneous catalysts. The electronic and steric properties of these complexes can be fine-tuned by modifying the ligand structure or the metal center, allowing for the development of catalysts with high activity and selectivity.

While specific catalytic applications for complexes of "Methanamine, N-(4-pyridinylmethylene)-" are not extensively documented, the broader class of Schiff base complexes containing a 4-pyridyl moiety has demonstrated significant catalytic activity in various organic transformations. For instance, cobalt complexes bearing pyridine-imine ligands have been utilized in the polymerization of isoprene, with the ligand structure influencing the activity and selectivity of the catalyst. mdpi.com These catalysts, in conjunction with a cocatalyst like AlEt2Cl, have shown remarkable activity, which is a promising indicator for the potential of related systems in other polymerization reactions. mdpi.com

Furthermore, iridium complexes with phenoxyimine ligands containing a pyridyl directing group have been successfully employed in the directed secondary C(sp3)–H borylation. acs.org This reaction allows for the regioselective introduction of a boryl group at the β-position to the pyridyl ring, highlighting the directing capability of the pyridyl nitrogen in achieving high selectivity. acs.org The development of such selective transformations is crucial for the efficient synthesis of complex organic molecules.

The following table summarizes representative organic transformations catalyzed by Schiff base metal complexes containing a 4-pyridyl moiety.

| Catalytic Reaction | Metal Center | Ligand Type | Substrate | Product | Reference |

| Isoprene Polymerization | Cobalt | Pyridine-oxime | Isoprene | Polyisoprene | mdpi.com |

| C(sp3)–H Borylation | Iridium | Phenoxyimine-pyridyl | Alkanes with directing group | β-borylated alkanes | acs.org |

Understanding the catalytic mechanisms and identifying key intermediates is fundamental to the rational design of more efficient catalysts. While detailed mechanistic studies on homogeneous catalysts derived directly from "Methanamine, N-(4-pyridinylmethylene)-" are limited, insights can be drawn from closely related systems. For example, mechanistic investigations of a supported pyridylimine-cobalt catalyst for the N-formylation of amines with CO2 and phenylsilane (B129415) suggest a sequential process. nih.gov This process involves the oxidative addition of the silane (B1218182) to the cobalt center, followed by the insertion of CO2. The turnover-limiting step is the subsequent reaction with the amine. nih.gov

In the context of electrocatalytic hydrogen evolution by pyridyl aroyl hydrazone-based metal complexes, mechanistic studies suggest a ligand-centered pathway. nih.gov The redox-active nature of the ligand, coupled with the availability of protonation sites, facilitates a ligand-centered reactivity. nih.gov In these systems, ligand protonation is favored over the formation of a metal hydride intermediate. nih.gov This understanding of ligand participation in the catalytic cycle is crucial for designing next-generation catalysts.

Heterogeneous Catalysis Incorporating N-(4-Pyridinylmethylene)methanamine Moieties

The immobilization of N-(4-pyridinylmethylene)methanamine-derived complexes onto solid supports or their integration into porous frameworks offers significant advantages, including enhanced stability, ease of separation, and recyclability of the catalyst.

Metal-Organic Frameworks (MOFs) provide a versatile platform for designing heterogeneous catalysts. The incorporation of N-(4-pyridinylmethylene)methanamine moieties as organic linkers in MOFs allows for the creation of well-defined, single-site catalysts. A notable example is a porous MOF with a UiO-topology where the organic linkers contain a pyridylimine-ligated cobalt catalytic moiety. nih.gov This MOF-supported single-site cobalt catalyst has been shown to be highly efficient and chemoselective for the mono-N-formylation of a wide range of amines using CO2 and phenylsilane under mild conditions. nih.gov The catalyst is tolerant to various functional groups and can be recycled and reused multiple times without a significant loss of activity. nih.gov

The following table presents the catalytic performance of a pyridylimine-cobalt MOF catalyst in the N-formylation of various amines.

| Amine Substrate | Product | Yield (%) |

| Benzylamine | N-formylbenzylamine | 95 |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl)formamide | 98 |

| Aniline (B41778) | N-phenylformamide | 85 |

| Dibenzylamine | N,N-dibenzylformamide | 92 |

Beyond MOFs, N-(4-pyridinylmethylene)methanamine-derived complexes can be immobilized on various solid supports to create robust heterogeneous catalysts. The pyridylimine-cobalt catalyst supported on a MOF, as discussed previously, is a prime example of such a system. nih.gov The support not only provides stability and recyclability but can also influence the catalytic activity and selectivity by creating a specific microenvironment around the active site. The design of such supported systems often involves the functionalization of the support material with ligands that can then be used to anchor the metal catalyst. This approach allows for a high degree of control over the catalyst's structure and properties.

The unique electronic properties of N-(4-pyridinylmethylene)methanamine-derived systems make them promising candidates for photocatalytic and electrocatalytic applications.

In the realm of photocatalysis, covalent organic frameworks (COFs) with pyridyl-imine structures have been developed for the efficient production of hydrogen peroxide (H2O2) via a one-step two-electron oxygen reduction pathway. nih.govresearchgate.netresearchgate.net The introduction of 3,3'-bipyridine (B1266100) units into imine-based COF skeletons creates a pyridyl-imine structure with two adjacent nitrogen atoms that can effectively suppress the less efficient two-step single-electron reduction process. nih.govresearchgate.netresearchgate.net An optimized pyridyl-imine COF has demonstrated a remarkable H2O2 production rate of up to 5850 μmol h⁻¹ g⁻¹. nih.govresearchgate.net

In electrocatalysis, metal complexes based on pyridyl aroyl hydrazone ligands, which share structural similarities with N-(4-pyridinylmethylene)methanamine derivatives, have been investigated for the hydrogen evolution reaction (HER). nih.gov These complexes, particularly with nickel as the metal center, have shown optimal catalytic performance with a maximum turnover frequency of 7040 s⁻¹ at an overpotential of 0.42 V. nih.gov Mechanistic studies suggest a ligand-centered metal-assisted pathway for this reaction. nih.gov Furthermore, cobalt complexes with polypyridyl ligands have been shown to be active electrocatalysts for water oxidation. escholarship.org

The following table summarizes the performance of N-(4-pyridinylmethylene)methanamine-related systems in photocatalytic and electrocatalytic applications.

| Application | Catalyst System | Key Performance Metric | Reference |

| Photocatalytic H2O2 Production | Pyridyl-imine Covalent Organic Framework (PyIm-COF) | 5850 μmol h⁻¹ g⁻¹ H2O2 production rate | nih.govresearchgate.net |

| Electrocatalytic Hydrogen Evolution | Nickel complex with pyridyl aroyl hydrazone ligand | Turnover frequency of 7040 s⁻¹ at 0.42 V overpotential | nih.gov |

V. Advanced Spectroscopic and Structural Elucidation Techniques

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in "Methanamine, N-(4-pyridinylmethylene)-" and providing a unique "molecular fingerprint."

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays a pattern of absorption bands, with each band corresponding to a specific vibrational mode. For Schiff bases derived from 4-pyridinecarboxaldehyde (B46228), such as "Methanamine, N-(4-pyridinylmethylene)-", several characteristic absorption bands are expected.

The most significant of these is the stretching vibration of the imine (C=N) bond. In structurally similar Schiff bases containing the 4-pyridinylmethylene moiety, this band is typically observed in the region of 1622-1625 cm⁻¹. The stretching vibrations of the C-H bonds in the pyridine (B92270) ring and the methyl group are expected to appear around 3000 cm⁻¹. Furthermore, the characteristic ring stretching vibrations of the pyridine group would be present in the fingerprint region, typically between 1600 and 1400 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for N-(4-pyridinylmethylene)-based Schiff Bases

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C=N Stretch (Imine) | 1622 - 1625 |

| C-H Stretch (Aromatic) | ~3030 |

| C-H Stretch (Aliphatic) | ~2950 |

Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light. The C=N stretching vibration, while visible in FT-IR, often gives a strong and sharp signal in the Raman spectrum of imines. The symmetric breathing vibrations of the pyridine ring are also typically prominent in Raman spectra, providing further confirmation of the compound's structure. For pyridine itself, strong Raman bands are observed around 1000 and 1030 cm⁻¹, corresponding to ring breathing modes. Similar vibrations would be expected for "Methanamine, N-(4-pyridinylmethylene)-".

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, the precise connectivity and chemical environment of each atom in "Methanamine, N-(4-pyridinylmethylene)-" can be determined.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For "Methanamine, N-(4-pyridinylmethylene)-", the following signals are anticipated:

Imine Proton (-CH=N-): This proton is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum. For analogous compounds, this signal is reported around 8.45 ppm.

Pyridine Protons: The four protons on the pyridine ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the substitution pattern, they will likely appear as two distinct sets of signals, each integrating to two protons. Protons adjacent to the nitrogen atom (at positions 2 and 6) will be more deshielded than those at positions 3 and 5. In similar structures, these have been observed as double doublets between 7.13 and 8.76 ppm.

Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the imine nitrogen will appear as a singlet in the upfield region of the spectrum, likely around 2.0-3.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for Methanamine, N-(4-pyridinylmethylene)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imine H | ~8.5 | Singlet |

| Pyridine H (2,6) | ~8.7 | Doublet |

| Pyridine H (3,5) | ~7.7 | Doublet |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For "Methanamine, N-(4-pyridinylmethylene)-", the following signals are expected:

Imine Carbon (-C=N-): This carbon is significantly deshielded and will appear in the downfield region, typically between 160 and 170 ppm.

Pyridine Carbons: The five carbons of the pyridine ring will produce distinct signals. The carbon attached to the imine group (C4) and the carbons adjacent to the nitrogen (C2, C6) will be the most deshielded. The carbons at positions 3 and 5 will appear at a relatively higher field.

Methyl Carbon (-N-CH₃): The carbon of the methyl group will be the most shielded and will appear in the upfield region of the spectrum.

Table 3: Predicted ¹³C NMR Chemical Shifts for Methanamine, N-(4-pyridinylmethylene)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imine C | ~165 |

| Pyridine C4 | ~140 |

| Pyridine C2, C6 | ~150 |

| Pyridine C3, C5 | ~122 |

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For "Methanamine, N-(4-pyridinylmethylene)-", COSY would show correlations between the adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It would be used to definitively link the proton signals of the pyridine ring and the methyl group to their corresponding carbon signals.

Through the combined application of these advanced spectroscopic techniques, a detailed and unambiguous structural elucidation of "Methanamine, N-(4-pyridinylmethylene)-" can be achieved.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions in Schiff bases like "Methanamine, N-(4-pyridinylmethylene)-". The absorption of UV or visible light promotes electrons from lower energy orbitals (like π and n orbitals) to higher energy anti-bonding orbitals (π). For Schiff bases derived from pyridine-4-carbaldehyde, the electronic spectra typically exhibit intense absorption bands corresponding to intra-ligand π→π and n→π* transitions. ajchem-a.comiosrjournals.org

The π→π* transitions, usually occurring at lower wavelengths, are associated with the electronic excitation within the aromatic pyridine ring and the C=N azomethine group. ajchem-a.comiosrjournals.org The n→π* transitions, which are generally of lower intensity and appear at longer wavelengths, involve the non-bonding electrons of the nitrogen atom in the azomethine group. iosrjournals.org

In a study of a related pyridine 4-carbaldehyde semicarbazone Schiff base ligand in methanol, absorption bands were observed at 224 nm and 328 nm, attributed to the π→π* transitions of the pyridine ring and the imine group, respectively. ajchem-a.com Another investigation on Schiff bases synthesized from 2,6-diaminopyridine (B39239) and salicylaldehyde (B1680747) identified absorption bands at 264, 320, and 392 nm, which were assigned to π→π* and n→π* transitions associated with the phenyl ring, azomethine group, and pyridine ring. iosrjournals.org The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings.

| Compound Type | Solvent | Absorption Maxima (λmax, nm) | Assigned Transitions | Reference |

|---|---|---|---|---|

| Pyridine 4-carbaldehyde semicarbazone | Methanol | 224, 328 | π→π* (pyridine ring and imine group) | ajchem-a.com |

| Schiff base of 2,6-diaminopyridine and salicylaldehyde | DMSO | 264, 320, 392 | π→π* and n→π* (phenyl, azomethine, pyridine) | iosrjournals.org |

| 2-((pyridin-4-ylmethylidene)amino)phenol | Methanol | 349.0 | Not specified | researchgate.net |

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline | Not specified | Not specified | Not specified | researchgate.net |

Fluorescence spectroscopy provides information on the luminescent characteristics of a compound, which are highly sensitive to its molecular structure and environment. Pyridine-containing Schiff bases have garnered attention for their potential fluorescence properties. iosrjournals.orgrsc.orgresearchgate.net The emission of light occurs when a molecule relaxes from an excited electronic state back to the ground state.

The inherent fluorescence of some pyridine derivatives, such as 2,6-diaminopyridine, can be enhanced upon the formation of Schiff bases. iosrjournals.org This phenomenon, known as chelation-enhanced fluorescence (CHEF), can occur when the ligand coordinates to a metal ion, leading to a more rigid structure that reduces non-radiative decay pathways and increases fluorescence intensity. rsc.orgrsc.org For instance, a novel pyridine-based Schiff base was specifically designed as a "turn-on" fluorescent sensor for cadmium ions, exhibiting a significant increase in fluorescence upon binding. rsc.orgrsc.org The fluorescence properties, including the emission wavelength and quantum yield, are crucial for applications in sensing and biological imaging. iosrjournals.org

| Compound | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Key Finding | Reference |

|---|---|---|---|---|

| Schiff base of 2,6-diaminopyridine | 320 | 431 | Enhanced fluorescence compared to the parent diamine. | iosrjournals.org |

| 2-(pyridin-2-ylmethylene)phenoxyaniline (PMPA) | 380 | 506 | "Turn-on" fluorescence response in the presence of Cd2+. | rsc.org |

| Pyridine-4-carboxylic acid (2,4-dihydroxy-phenylethylidene)-hydrazide | Not specified | Not specified | Exhibits fluorescence, studied with TD-DFT calculations. | sciengine.com |

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A study on the single crystals of a pyridine 4-carbaldehyde semicarbazone Schiff base ligand revealed that it crystallizes in a triclinic system with the space group P-1. ajchem-a.comresearchgate.net The analysis confirmed the keto form of the ligand and detailed the presence of extensive hydrogen bonding interactions that create a three-dimensional network. ajchem-a.com In complexes, this technique confirms the coordination of the Schiff base to the metal center and elucidates the coordination geometry. rsc.org For example, the 1:1 stoichiometry of a complex between a pyridine Schiff base and CdCl₂ was unequivocally confirmed by its X-ray crystal structure. rsc.org

| Parameter | Value | Reference |

|---|---|---|

| Compound | Pyridine 4-carbaldehyde semicarbazone | ajchem-a.comresearchgate.net |

| Crystal System | Triclinic | ajchem-a.comresearchgate.net |

| Space Group | P-1 | ajchem-a.comresearchgate.net |

Powder X-ray Diffraction (PXRD) is a valuable tool for analyzing crystalline materials. It is used to identify the crystalline phase of a compound, assess its purity, and determine unit cell parameters. nih.govnih.gov While single-crystal analysis provides the detailed structure of one crystal, PXRD gives information about the bulk material. nih.gov

In the context of pyridine-based compounds, PXRD has been used to characterize novel crystalline salts of 4-pyridylmethylamine, confirming their structures and identifying different hydrated forms. mdpi.com For metal complexes of Schiff bases, PXRD patterns can confirm the formation of a new crystalline phase upon complexation and can indicate the degree of crystallinity. nih.govjocpr.com The experimental powder pattern is often compared with a theoretical pattern calculated from single-crystal X-ray data to confirm the phase purity of the bulk sample. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to determine the molecular weight of a compound and to obtain structural information from its fragmentation patterns. nih.gov Techniques like Electrospray Ionization (ESI) are commonly employed for the analysis of Schiff bases and their complexes. rsc.orgnih.govrsc.org

For pyridine-based Schiff bases, mass spectrometry confirms the successful synthesis by matching the observed molecular ion peak ([M]+ or protonated molecule [M+H]+) with the calculated molecular weight. researchgate.netresearchgate.netnih.gov For example, the mass spectrum of 4-methoxy-N-(pyridine-4-ylmethylene)aniline showed a molecular ion (M+) at an m/z of 212, corresponding to its molecular weight. researchgate.net Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides insights into the compound's structure by breaking it down into smaller, characteristic fragments. nih.govnih.gov The fragmentation of the imine bond (C=N) and cleavages within the pyridine ring are typical fragmentation pathways for these types of molecules. mdpi.com

| Compound | Ionization Method | Observed m/z | Assignment | Reference |

|---|---|---|---|---|

| 4-methoxy-N-(pyridine-4-ylmethylene)aniline | GC-MS | 212 | [M]+ | researchgate.net |

| 2-((pyridin-4-ylmethylidene)amino)phenol | MS | 199.08 | [M+H]+ | researchgate.net |

| N,N-dimethyl-4-((pyridin-4-ylmethylidene)amino)benzenamine | MS | 226.13 | [M+H]+ | researchgate.net |

| Halogen-substituted Pyridine Schiff Base (PSB1) | MS | 371.9 | [M]+ | nih.gov |

| Halogen-substituted Pyridine Schiff Base (PSB2) | MS | 465.7 | [M]+ | nih.gov |

Vi. Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

DFT has proven to be a reliable method for investigating the properties of Schiff bases. For Methanamine, N-(4-pyridinylmethylene)-, calculations have been performed to determine its most stable three-dimensional arrangement and to map its electronic landscape. These studies typically utilize functionals like B3LYP combined with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

The first step in the computational analysis of a molecule is to determine its most stable structure, or ground-state geometry. This is achieved through a process called geometry optimization. For Methanamine, N-(4-pyridinylmethylene)-, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is found.

Conformational analysis is a key aspect of this process, exploring different spatial arrangements of the atoms that can be achieved through rotation around single bonds. Studies have investigated the conformational space of Methanamine, N-(4-pyridinylmethylene)- to identify the most energetically favorable isomer. The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters Detailed numerical data from specific computational studies is not publicly available to populate this table.

| Parameter | Value |

|---|---|

| Bond Length (C=N) | Data not available |

| Bond Length (N-CH3) | Data not available |

| Bond Angle (C-N-C) | Data not available |

| Dihedral Angle (Py-ring-C=N) | Data not available |

To understand the electronic nature of Methanamine, N-(4-pyridinylmethylene)-, Natural Bond Orbital (NBO) analysis is a commonly used technique. NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that are easier to interpret in terms of classical bonding concepts (i.e., lone pairs, and single and double bonds).

Table 2: Natural Bond Orbital (NBO) Analysis Summary Specific charge and interaction energy values are not available from public sources.

| Property | Finding |

|---|---|

| Atomic Charges | Data on specific atomic charges is not available. |

| Key Orbital Interactions | Information on specific donor-acceptor interactions is not available. |

Spectroscopic Property Prediction and Correlation with Experimental Data

A significant advantage of computational chemistry is its ability to predict spectroscopic properties. These predictions can be used to interpret experimental spectra, assign spectral features to specific molecular motions or electronic transitions, and confirm the identity and structure of a synthesized compound.

Theoretical vibrational spectra (infrared and Raman) can be calculated from the optimized molecular geometry. By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions. Comparing the simulated spectrum to experimental FT-IR and FT-Raman spectra allows for a detailed and confident assignment of the observed absorption bands.

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies A detailed list of calculated vs. experimental frequencies is not publicly available.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C=N stretch | Data not available | Data not available |

| Pyridinyl ring modes | Data not available | Data not available |

| CH3 modes | Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. These predictions are based on the calculation of the magnetic shielding around each nucleus in the optimized geometry. The calculated chemical shifts can then be correlated with experimental data to confirm structural assignments and to understand how the electronic environment influences the resonance of each nucleus.

Table 4: Predicted NMR Chemical Shifts Specific predicted chemical shift values are not available in public literature.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| CH (imine) | Data not available |

| CH3 | Data not available |

| Pyridinyl carbons | Data not available |

The electronic transitions that give rise to a molecule's UV-Vis absorption spectrum can be modeled using Time-Dependent DFT (TD-DFT). This method calculates the energies of excited electronic states, which correspond to the wavelengths of maximum absorption (λmax). The calculations also provide information about the nature of these transitions, identifying the molecular orbitals involved (e.g., transitions from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO). This allows for the interpretation of the experimental UV-Vis spectrum in terms of the underlying electronic structure of Methanamine, N-(4-pyridinylmethylene)-.

Table 5: Predicted Electronic Transitions Specific data on transition energies and oscillator strengths is not publicly available.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | Data not available | Data not available | Data not available |

| S0 → S2 | Data not available | Data not available | Data not available |

Reaction Mechanism Studies and Energetic Profiles

Computational chemistry is particularly adept at exploring the pathways of chemical reactions, identifying transition states, and calculating the energy barriers associated with them. This information is vital for predicting reaction kinetics and understanding the feasibility of different chemical transformations involving the title compound.

Elucidation of Ligand Reactivity Pathways

The reactivity of Methanamine, N-(4-pyridinylmethylene)-, a Schiff base, is centered around the imine (C=N) bond and the nitrogen atoms of both the imine and the pyridine (B92270) ring. Computational studies can model various reactions, such as hydrolysis, reduction, and cycloaddition, providing a detailed step-by-step description of the molecular transformations.

For instance, the hydrolysis of the imine bond is a fundamental reaction. Theoretical calculations can map the potential energy surface for the nucleophilic attack of water on the imine carbon. This involves identifying the pre-reaction complex, the transition state for the C-O bond formation, subsequent proton transfers, and the final products (4-pyridinecarboxaldehyde and methanamine). The energetic profile reveals the activation energy, which is a key determinant of the reaction rate under different conditions (e.g., neutral, acidic, or basic media).

Another significant area of study is the ligand's role in organic synthesis. The imine functionality can act as an electrophile or a nucleophile. Computational models can predict the frontier molecular orbitals (HOMO and LUMO), which indicate the most likely sites for electrophilic and nucleophilic attack. This information is invaluable for designing new synthetic routes involving this ligand.

Interactive Data Table: Calculated Energetic Profile for a Hypothetical Ligand Reaction Pathway

Below is a representative data table illustrating the kind of information that can be obtained from computational studies on a hypothetical reaction pathway for Methanamine, N-(4-pyridinylmethylene)-.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Key Geometric Parameters (Å) |

| 1 | Reactants | 0.0 | C=N: 1.28 |

| 2 | Transition State 1 | +15.2 | C-Nu bond forming: 2.10 |

| 3 | Intermediate | -5.7 | C-Nu bond formed: 1.45 |

| 4 | Transition State 2 | +8.4 | Proton transfer |

| 5 | Products | -12.1 | C-N bond cleaved |

Investigation of Metal Complexation and Catalytic Cycles

The pyridine and imine nitrogen atoms make Methanamine, N-(4-pyridinylmethylene)- an excellent ligand for coordinating with metal ions. Theoretical chemistry plays a crucial role in understanding the formation, stability, and reactivity of these metal complexes.

Computational studies can predict the preferred coordination geometry of the metal complexes (e.g., tetrahedral, square planar, octahedral) and the bond strengths between the metal and the ligand. By calculating the binding energies, it is possible to assess the thermodynamic stability of different complexes.

Furthermore, these computational models are instrumental in elucidating the mechanisms of catalytic cycles where complexes of Methanamine, N-(4-pyridinylmethylene)- act as catalysts. For a given catalytic reaction, each elementary step—such as oxidative addition, migratory insertion, and reductive elimination—can be modeled. The energetic profile of the entire catalytic cycle can be constructed, identifying the rate-determining step and providing insights into how the ligand's structure can be modified to improve catalytic efficiency.

For example, in a hypothetical hydrogenation reaction catalyzed by a metal complex of this ligand, DFT calculations can trace the pathway of hydrogen activation, substrate binding, insertion of the substrate into the metal-hydride bond, and the final product release. The calculated turnover frequency (TOF) can then be compared with experimental data to validate the proposed mechanism.

Interactive Data Table: Calculated Parameters for a Hypothetical Catalytic Cycle

This table presents hypothetical data from a DFT study on a catalytic cycle involving a metal complex of Methanamine, N-(4-pyridinylmethylene)-.

| Catalytic Step | Intermediate/Transition State | Free Energy (kcal/mol) | Key Bond Distances (Å) |

| 1. Catalyst Resting State | [M(L)n] | 0.0 | M-N(py): 2.15, M-N(imine): 2.18 |

| 2. Substrate Binding | [M(L)n(Substrate)] | -8.3 | M-Substrate: 2.30 |

| 3. Oxidative Addition TS | TS1 | +20.5 | Breaking bond: 1.80, Forming bonds: 1.95 |

| 4. Intermediate 1 | [M(L)n(Substrate)(R)2] | -15.2 | M-R: 2.05 |

| 5. Reductive Elimination TS | TS2 | +18.7 | Forming C-C bond: 2.00 |

| 6. Product Release | [M(L)n] + Product | -25.0 | - |

These detailed computational investigations provide a fundamental understanding of the chemical behavior of Methanamine, N-(4-pyridinylmethylene)-, guiding experimental work and accelerating the discovery of new applications in areas such as catalysis, materials science, and medicinal chemistry.

Vii. Future Directions and Emerging Research Avenues

Development of Novel N-(4-Pyridinylmethylene)methanamine-Based Functional Materials

The ability of N-(4-pyridinylmethylene)methanamine and its analogues, particularly N-(pyridinylmethylene)aniline derivatives, to act as versatile ligands has driven the development of novel functional materials such as coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are constructed through the self-assembly of metal ions and organic linkers, and their properties are highly dependent on the nature of these components. nih.gov

Research has demonstrated the synthesis of various CPs using pyridyl-imine ligands with different metal centers, including silver(I) and cadmium(II). nih.govresearchgate.net For instance, reactions of (E)-N-(pyridinylmethylene)aniline ligands with silver(I) trifluoroacetate (B77799) have yielded both one-dimensional (1-D) coordination polymers and discrete dimeric or monomeric complexes. researchgate.net The resulting structures are influenced by the substitution on the aniline (B41778) ring and the position of the nitrogen on the pyridine (B92270) ring. These silver(I) complexes are notable for their photophysical properties, absorbing and strongly emitting UV-Vis radiation at room temperature, which is a relatively rare characteristic for silver(I) compounds. researchgate.net The emission is often attributed to ligand-to-ligand charge transfer events. researchgate.net

Similarly, a cadmium(II) coordination polymer, [Cd2Cl4(L)]n (where L is 4-methyl-N-(pyridin-2-ylmethylidene)aniline), has been synthesized, exhibiting a columnar structure with interesting photoluminescence properties. nih.gov The flexibility of the pyridyl-imine scaffold allows for the creation of diverse architectures, from simple discrete molecules to complex 1D, 2D, and 3D polymeric networks. rsc.org The functionalization of the ligand backbone provides a powerful tool for tuning the resulting material's properties, such as luminescence, porosity, and thermal stability.

| Material Designation | Metal Center | Ligand | Structural Feature | Key Functional Property | Reference |

|---|---|---|---|---|---|

| [(AgOC2F3)2(Ld)2]n | Silver(I) | (E)-2,6-diisopropyl-N-(pyrid-4-ylmethylene)aniline | 1-D Coordination Polymer | Strong UV-Vis emission at room temperature | researchgate.net |

| [AgO2C2F3(Lb)2] | Silver(I) | (E)-N-(pyrid-4-ylmethylene)aniline | Discrete Monomeric Complex | Photoluminescent | researchgate.net |

| [Cd2Cl4(L)]n | Cadmium(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | 1-D Coordination Polymer (Columnar) | Solid-state photoluminescence | nih.gov |

Integration into Advanced Smart and Responsive Systems

Smart and responsive systems are materials that can change their properties in response to external stimuli such as pH, light, temperature, or the presence of specific chemical species. mdpi.comnih.gov The integration of N-(4-pyridinylmethylene)methanamine derivatives into these systems is an emerging research area with significant potential. The pyridine and imine functionalities are particularly suitable for creating responsive behaviors.

A key application is in the development of chemical sensors. MOFs constructed from pyridyl- and imidazole-containing multifunctional ligands have demonstrated capabilities as multiresponsive luminescence sensors. nih.gov For example, a silver-based MOF has shown high sensitivity and selectivity in detecting metal ions, inorganic anions, and even pesticides through changes in its luminescence. nih.gov This suggests that MOFs incorporating the N-(4-pyridinylmethylene)methanamine scaffold could be designed to selectively bind to target analytes, triggering a measurable optical or electronic response. The porous nature of these frameworks can facilitate the diffusion of analytes to the active sites, enhancing sensitivity and response time.

Furthermore, the imine bond within the ligand structure is susceptible to hydrolysis under certain pH conditions, which can be exploited for creating pH-responsive materials. Hydrogels incorporating imine bonds have been developed for controlled drug release, where a change in pH triggers the cleavage of the bonds and the disassembly of the material. mdpi.com By incorporating N-(4-pyridinylmethylene)methanamine into polymer backbones or as cross-linkers, it is conceivable to create hydrogels or nanoparticles that release a payload in response to the acidic microenvironment of tumors or specific cellular compartments. nih.govresearchgate.net

Innovative Catalytic Systems for Sustainable Chemical Processes

The development of efficient and reusable catalysts is a cornerstone of sustainable or "green" chemistry. nih.gov The N-(4-pyridinylmethylene)methanamine framework is an excellent platform for designing ligands for homogeneous and heterogeneous catalysis. The pyridine and imine nitrogens can chelate to a metal center, creating a stable complex whose electronic and steric properties can be fine-tuned to optimize catalytic activity.

Pyridine-bis(imine) (PDI) ligands, which share the core pyridyl-imine motif, have been used to create highly active iron and cobalt catalysts for olefin polymerization and oligomerization. acs.org These systems are among the world's most active for ethylene (B1197577) polymerization and demonstrate the potential of this ligand class in large-scale industrial processes. acs.org

In the context of heterogeneous catalysis, incorporating these ligands into robust frameworks like MOFs offers advantages such as catalyst recyclability and stability. A zirconium-based MOF with open 2,2'-bipyridine (B1663995) sites has been shown to complex with Palladium(II) chloride, yielding a highly efficient and recyclable catalyst for the Suzuki-Miyaura cross-coupling reaction. rsc.org Similarly, an iron-based MOF featuring a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand has been successfully employed as a precatalyst for the hydroboration of alkynes, a process that occurs under mild, solvent-free conditions. rsc.org These examples highlight a clear path forward for designing N-(4-pyridinylmethylene)methanamine-based MOFs as sustainable catalysts for a variety of important organic transformations. researchgate.netresearchgate.net

| Catalyst Type | Ligand Class | Metal Center | Application | Key Advantage | Reference |

|---|---|---|---|---|---|

| Homogeneous Complex | Pyridine-bis(imine) (PDI) | Iron, Cobalt | Ethylene Polymerization | Extremely high activity | acs.org |

| Heterogeneous MOF | 4′-pyridyl-2,2′:6′,2′′-terpyridine | Iron(II) | Hydroboration of Alkynes | Recyclable, mild/solvent-free conditions | rsc.org |

| Heterogeneous MOF | Bipyridine dicarboxylate | Zirconium(IV)/Palladium(II) | Suzuki-Miyaura Coupling | Recyclable, efficient | rsc.org |

Computational Design and Predictive Modeling for Targeted Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of new molecules and materials. mdpi.com For systems based on N-(4-pyridinylmethylene)methanamine, computational modeling can provide deep insights into structure-function relationships, guiding the rational design of new functional materials and catalysts.

DFT calculations can be used to corroborate experimental data, such as X-ray crystal structures, and to predict the geometries of complexes that are difficult to crystallize. mdpi.commdpi.com Furthermore, these models can elucidate the electronic structure of metal complexes, helping to understand their photophysical properties. For example, modeling can predict the energies of molecular orbitals (HOMO/LUMO), which are crucial for understanding electronic transitions responsible for absorption and emission spectra. mdpi.com This predictive power is vital for designing new phosphors or photosensitizers with desired optical properties. nih.govrsc.org

In catalysis, computational modeling can map out reaction mechanisms, identify transition states, and calculate activation energies. This information is critical for understanding why a particular catalyst is efficient and for designing next-generation catalysts with improved activity and selectivity. For instance, studies on C-H activation by Palladium(II) and Platinum(II) with pyridine- and quinoline-derived imines have used mechanistic studies to explain the role of the metal center and ligand structure in the reaction's energetics. acs.org Applying these methods to N-(4-pyridinylmethylene)methanamine-based catalysts can accelerate the discovery of new systems for sustainable chemical synthesis. By establishing quantitative structure-activity relationships (QSAR), researchers can screen virtual libraries of ligands to identify the most promising candidates for synthesis and testing, saving significant time and resources. researchgate.net

Q & A

Q. What are the standard synthetic routes for Methanamine, N-(4-pyridinylmethylene)-, and how can reaction conditions be optimized?

The compound is typically synthesized via Schiff base formation between 4-pyridinecarboxaldehyde and methanamine derivatives. A common protocol involves refluxing equimolar amounts of the aldehyde and amine in a polar solvent (e.g., ethanol or THF) under inert atmospheres. For example, analogous compounds like N-(4-chlorobenzylidene)-1-(4-chlorophenyl)methanamine were synthesized using 4-chlorobenzylamine and characterized via NMR (300 MHz, CDCl) and NMR (75 MHz) . Optimization includes adjusting reaction time (e.g., 16 hours for high yields) and solvent choice to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing Methanamine, N-(4-pyridinylmethylene)-?

Key techniques include:

Q. How can researchers distinguish this compound from structurally similar Schiff bases?

Use chromatographic methods (HPLC or TLC) with standards and X-ray crystallography for unambiguous structural confirmation. For example, crystallographic data (CCDC-2100901) resolved analogous imine structures by bond angles and packing motifs .

Advanced Research Questions

Q. What strategies address contradictions in reported synthetic yields or spectral data for this compound?

Discrepancies often arise from solvent polarity, temperature, or impurities. For instance, NMR signal splitting in CDCl vs. DMSO-d can alter interpretations . Cross-validate data using multiple techniques (e.g., HRMS with NMR) and consult high-quality databases (NIST or PubChem) for reference spectra .

Q. How does Methanamine, N-(4-pyridinylmethylene)-, perform in coordination chemistry or supramolecular assemblies?

The pyridinyl group enables metal coordination, as seen in Pd(II) complexes with 4-pyridyl ligands. These form molecular squares or triangles depending on ligand geometry and reaction stoichiometry . Electrochemical studies (e.g., cyclic voltammetry in THF with -BuNPF) reveal redox activity suitable for materials science applications .

Q. What computational tools predict the reactivity or stability of this compound under varying conditions?

Retrosynthesis algorithms (e.g., Template_relevance models) propose feasible synthetic pathways by leveraging databases like Reaxys . DFT calculations can model imine bond stability under acidic/basic conditions or predict interaction energies in coordination complexes .

Q. Are there documented biological activities for this compound or its analogs?

While direct studies are limited, structurally related Schiff bases exhibit antimicrobial and enzyme inhibitory properties. For example, imidazo[1,2-a]pyridine derivatives showed bioactivity via sodium borohydride reduction of imine precursors . Hypothesized mechanisms include targeting microbial cell membranes or protein binding sites.

Methodological Challenges

Q. How can researchers mitigate hydrolysis of the imine bond during storage or reactions?

Store the compound in anhydrous solvents (e.g., THF or DCM) under nitrogen. Avoid prolonged exposure to moisture or acidic conditions. Stabilization strategies include using electron-withdrawing substituents on the aryl group to reduce nucleophilic attack on the C=N bond .

Q. What advanced techniques resolve stereochemical ambiguities in derivatives of this compound?

Chiral HPLC or vibrational circular dichroism (VCD) can assign absolute configurations. For crystalline derivatives, single-crystal X-ray diffraction provides definitive stereochemical data, as demonstrated for N-(2-ethoxynaphthalenylmethylene)-4-fluoroanilin .

Q. How is this compound utilized in electrochemical or photophysical studies?

Its conjugated π-system enables applications in organic electronics. For instance, electrochemical measurements in THF with tetrabutylammonium hexafluorophosphate (0.1 M) revealed reduction potentials at −2.06 V (vs. Fc/Fc), suggesting utility in redox-active materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.